2-(4-Bromo-2-formylphenoxy)acetic acid

PPAR-γ agonism antidiabetic drug discovery thiazolidinedione conjugates

2-(4-Bromo-2-formylphenoxy)acetic acid (CAS 24589-89-7) is an aryloxyacetic acid derivative bearing a unique ortho-formyl and para-bromo substitution pattern on the phenyl ring, with a molecular formula of C₉H₇BrO₄ and a molecular weight of 259.05 g/mol. This compound simultaneously presents three chemically addressable functional groups—a carboxylic acid, an aldehyde, and an aryl bromide—making it a versatile and orthogonal trifunctional building block for divergent synthesis.

Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
CAS No. 24589-89-7
Cat. No. B1331913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-formylphenoxy)acetic acid
CAS24589-89-7
Molecular FormulaC9H7BrO4
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)OCC(=O)O
InChIInChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13)
InChIKeyKXRYNWDCFUKVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-2-formylphenoxy)acetic acid (CAS 24589-89-7): A Dual-Functional Aryloxyacetic Acid Scaffold for Targeted Library Synthesis and Biological Probe Development in Medicinal Chemistry and Chemical Biology


2-(4-Bromo-2-formylphenoxy)acetic acid (CAS 24589-89-7) is an aryloxyacetic acid derivative bearing a unique ortho-formyl and para-bromo substitution pattern on the phenyl ring, with a molecular formula of C₉H₇BrO₄ and a molecular weight of 259.05 g/mol . This compound simultaneously presents three chemically addressable functional groups—a carboxylic acid, an aldehyde, and an aryl bromide—making it a versatile and orthogonal trifunctional building block for divergent synthesis [1]. Unlike many simpler phenoxyacetic acid analogs that serve primarily as end-product pharmacophores, this specific substitution pattern positions the compound as a strategic intermediate for constructing structurally complex conjugate libraries, particularly phenoxyacetic acid–thiazolidinedione hybrids for PPAR-γ agonism and amino acid/peptide conjugates for antimicrobial screening [2]. The aldehyde handle enables hydrazone formation and reductive amination, the carboxylic acid permits amide or ester coupling, and the aryl bromide provides a cross-coupling site, offering synthetic chemists a rare convergence of three orthogonal reactive centers within a single low-molecular-weight scaffold.

Why 2-(4-Bromo-2-formylphenoxy)acetic acid Cannot Be Replaced by Common Phenoxyacetic Acid Analogs in Structure-Activity Relationship (SAR) Studies


Generic substitution with simpler phenoxyacetic acid analogs—such as unsubstituted phenoxyacetic acid, 4-bromophenoxyacetic acid, or 2-formylphenoxyacetic acid—fundamentally fails because this compound's differentiation arises from the synergistic interplay of its three functional groups rather than any single moiety [1]. The ortho-formyl group is critical for forming hydrazone-linked conjugates with thiazolidinediones, directly enabling the PPAR-γ transactivation activity observed in derivatives 5l and 5m (54.21% and 55.41% activation) . The para-bromo substituent provides a heavy atom for X-ray crystallographic phasing and a cross-coupling handle unavailable in non-halogenated analogs . Most critically, the carboxylic acid moiety serves as the anchor point for amide coupling to amino acids and peptides, a transformation that produced derivatives with potent activity against Pseudomonas aeruginosa and Candida albicans [2]. Removing any one of these three groups eliminates an entire synthetic vector: without the formyl group, PPAR-γ conjugate synthesis is blocked; without the bromine, the electron-deficient character and coupling utility are lost; without the carboxylic acid, peptide conjugation is precluded. A mono- or di-substituted analog cannot simultaneously support all three diversification pathways, making this specific trifunctional scaffold irreplaceable for the integrated SAR campaigns where it has been validated.

Quantitative Differentiation Evidence for 2-(4-Bromo-2-formylphenoxy)acetic acid: Head-to-Head and Cross-Study Comparator Analysis


PPAR-γ Transactivation: Derivative 5m Achieves 2.00-Fold Gene Expression Superiority Over Rosiglitazone in STZ-Induced Diabetic Rats

In a head-to-head comparison within the same study, phenoxyacetic acid–thiazolidinedione conjugate 5m, synthesized directly from 2-(4-bromo-2-formylphenoxy)acetic acid via its formyl group, produced a 2.00-fold increase in PPAR-γ gene expression in STZ-induced diabetic rats, compared to 1.5-fold for pioglitazone and 1.0-fold for rosiglitazone . The parent compound serves as the essential aldehyde-bearing building block enabling this hydrazone-linked conjugate architecture; without the ortho-formyl group, this specific conjugate series cannot be accessed.

PPAR-γ agonism antidiabetic drug discovery thiazolidinedione conjugates

Hepatoprotective Differentiation: Conjugate 5l Outperforms Pioglitazone in Lowering AST, ALT, and ALP Levels

Within the same Nazreen et al. 2015 study, conjugate 5l—constructed using 2-(4-bromo-2-formylphenoxy)acetic acid as the phenoxyacetyl donor—lowered serum AST, ALT, and ALP levels more effectively than the standard drug pioglitazone in STZ-induced diabetic rats . This was a direct intra-study, multi-parameter comparison: the 5l conjugate demonstrated superior reduction across all three liver function biomarkers simultaneously, whereas pioglitazone showed less pronounced lowering. Compounds 5l and 5m did not cause any observable liver damage, a critical safety differentiation from hepatotoxic glitazones.

hepatoprotection liver safety biomarkers antidiabetic conjugates

Broad-Spectrum Antimicrobial Activity: Peptide Derivatives of 2-(4-Bromo-2-formylphenoxy)acetic acid Show Potent Activity Against Pseudomonas aeruginosa, Candida albicans, and Anthelmintic Targets

Dahiya (2008) synthesized a novel series of 2-(4-bromo-2-formylphenoxy)acetyl amino acid and peptide derivatives via DCC-mediated coupling of 2-(4-bromo-2-formylphenoxy)acetic acid with amino acid methyl esters, dipeptides, and tripeptide methyl esters, followed by characterization via IR, NMR, MS, and elemental analysis [1]. Pharmacological screening revealed that select peptide derivatives exhibited potent bioactivity against the gram-negative bacterium Pseudomonas aeruginosa, the pathogenic fungus Candida albicans, and three species of earthworms (Megascoplex konkanensis, Pontoscotex corethruses, Eudrilus sp.). Dermatophytes showed moderate sensitivity. Critically, hydrolyzed peptide derivatives displayed better antimicrobial activity in comparison to corresponding esters, establishing a clear SAR advantage for the free acid form.

antimicrobial peptides antifungal activity anthelmintic screening

CRTH2 Receptor Antagonism: Parent Compound Exhibits Sub-Micromolar IC₅₀ of 481 nM in BRET-Based Functional Assay

The parent compound 2-(4-bromo-2-formylphenoxy)acetic acid itself—not merely its derivatives—demonstrates measurable antagonist activity against the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as the DP2 receptor) with an IC₅₀ of 481 nM, as measured by inhibition of PGD2-induced β-arrestin translocation in HEK293 cells using a BRET assay [1]. This is a direct target engagement measurement of the unmodified compound, confirming intrinsic biological activity at a therapeutically relevant receptor implicated in allergic inflammation and asthma. Many phenoxyacetic acid analogs serve only as inert intermediates; here, the parent scaffold itself carries validated bioactivity at a defined molecular target.

CRTH2 antagonist DP2 receptor allergic inflammation

Synthetic Utility: 94% Yield in Multi-Gram Scale Ester Hydrolysis with LiOH/THF/H₂O

The compound is accessible at multi-gram scale via a robust and well-documented synthetic route: alkaline hydrolysis of ethyl (4-bromo-2-formylphenoxy)acetate (60 g, 0.209 mol) using LiOH (7.5 g, 0.31 mol) in THF (250 mL) and water (100 mL) at room temperature for 24 hours, followed by acidification to pH 2 with 1.5 N HCl, yielding 50 g of 4-bromo-2-formylphenoxyacetic acid at 94% yield . This exceptional yield at a 60 g input scale, combined with straightforward workup (precipitation, filtration, drying), demonstrates manufacturing scalability that exceeds typical yields reported for similar functionalized benzaldehyde-acid building blocks, where ester hydrolysis of ortho-substituted analogs frequently suffers from lower yields due to steric hindrance or aldehyde sensitivity.

gram-scale synthesis ester hydrolysis building block production

Optimal Application Scenarios for 2-(4-Bromo-2-formylphenoxy)acetic acid Based on Validated Differentiation Evidence


PPAR-γ Agonist Lead Optimization: Building Thiazolidinedione Conjugates with Superior Gene Expression and Hepatoprotective Profiles

Medicinal chemistry teams pursuing next-generation PPAR-γ agonists for type 2 diabetes should procure this compound as the core phenoxyacetyl building block for constructing hydrazone-linked thiazolidinedione conjugates. As demonstrated by Nazreen et al. (2015), derivatives 5l and 5m, synthesized directly from this aldehyde-bearing scaffold, achieved PPAR-γ transactivation of 54.21% and 55.41% respectively, while delivering 2.00-fold gene expression superiority over rosiglitazone and lowering AST, ALT, and ALP levels more effectively than pioglitazone without hepatotoxicity . The ortho-formyl group is structurally mandatory for this conjugate architecture; non-formylated phenoxyacetic acids cannot participate in the requisite hydrazone formation. Procuring this specific building block therefore directly enables the exploration of this validated SAR series.

Antimicrobial Peptide Conjugate Library Synthesis Targeting Multidrug-Resistant Gram-Negative and Fungal Pathogens

Laboratories focused on antimicrobial resistance should prioritize this compound as the acyl donor for synthesizing phenoxyacetyl-amino acid and peptide conjugate libraries. Dahiya (2008) demonstrated that hydrolyzed peptide derivatives of this compound exhibit potent activity against Pseudomonas aeruginosa (a critical WHO priority pathogen), Candida albicans, and multiple helminth species, with superior activity compared to corresponding ester prodrugs [1]. The carboxylic acid moiety is essential for DCC-mediated coupling to amino acid methyl esters, and the bromine substituent provides a spectroscopic handle for characterization. This compound thus uniquely supports a three-pathogen-class screening strategy from a single chemical scaffold.

CRTH2/DP2 Receptor Antagonist Screening and Dual-Activity Tool Compound Development

Drug discovery programs targeting the CRTH2 (DP2) receptor for allergic and inflammatory indications—including asthma, allergic rhinitis, and atopic dermatitis—should source this compound for its demonstrated intrinsic antagonist activity. BindingDB data confirm a sub-micromolar IC₅₀ of 481 nM in a functional BRET assay measuring inhibition of PGD2-induced β-arrestin translocation in HEK293 cells [2]. Unlike the vast majority of phenoxyacetic acid building blocks that are biologically inert, this compound itself is a validated CRTH2 hit and can serve simultaneously as a screening-positive control, a starting point for hit-to-lead optimization, and a scaffold for parallel derivatization through its aldehyde and carboxylic acid handles.

Orthogonal Trifunctional Scaffold for Diversity-Oriented Synthesis and Chemical Biology Probe Development

Chemical biology groups and diversity-oriented synthesis (DOS) platforms requiring a compact, low-molecular-weight scaffold with three orthogonal reactive handles should select this compound over mono- or di-functional alternatives. The aldehyde (hydrazone formation, reductive amination), carboxylic acid (amide/ester coupling, DCC/HOBt chemistry), and aryl bromide (Suzuki, Buchwald-Hartwig, Ullmann couplings) provide three independent diversification vectors within a single 259.05 Da scaffold that complies with all Lipinski Rule of Five parameters (cLogP 1.7, HBD 1, HBA 3) [3]. The 94% hydrolysis yield at 60 g scale further ensures adequate supply for parallel library production, making this compound the superior choice for integrated probe synthesis campaigns where synthetic efficiency and scaffold density determine project feasibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromo-2-formylphenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.